4-chloroquinoline-8-sulfonylfluoride
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Overview
Description
4-chloroquinoline-8-sulfonylfluoride is a chemical compound with the molecular formula C9H5ClFNO2S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloroquinoline-8-sulfonylfluoride typically involves the reaction of quinoline derivatives with sulfonyl halides. One common method is the reaction of quinoline-8-sulfenyl halides with cyclic alkenes, which can lead to the formation of various derivatives depending on the reaction conditions . The reaction conditions often include the use of solvents like dichloromethane (CH2Cl2) and temperatures ranging from room temperature to elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloroquinoline-8-sulfonylfluoride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Electrophilic Addition Reactions: The sulfonyl fluoride group can participate in electrophilic addition reactions with alkenes and other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline compounds.
Scientific Research Applications
4-chloroquinoline-8-sulfonylfluoride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloroquinoline-8-sulfonylfluoride involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to target enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The sulfonyl fluoride group can also act as an electrophile, reacting with nucleophilic sites in proteins and other biomolecules, potentially leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinolone Antibiotics: Such as ciprofloxacin and levofloxacin, which also target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
4-chloroquinoline-8-sulfonylfluoride is unique due to the presence of both the chloro and sulfonyl fluoride groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloroquinoline-8-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-7-4-5-12-9-6(7)2-1-3-8(9)15(11,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKGDYBRXPZZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)S(=O)(=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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